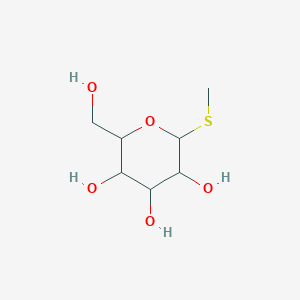

Methyl 1-thio-A-D-mannopyranoside

Description

Contextual Significance of Thioglycosides in Carbohydrate Chemistry

Thioglycosides are carbohydrate analogues where the glycosidic oxygen atom is replaced by a sulfur atom. This seemingly subtle modification imparts a range of advantageous chemical properties that have been widely exploited in the synthesis of complex carbohydrates and glycoconjugates. uark.edu One of the primary uses of thioglycosides is as "glycosyl donors" in glycosylation reactions. uark.edu These reactions are fundamental to building the complex oligosaccharides and polysaccharides found throughout nature.

The sulfur linkage in thioglycosides makes them more stable than their oxygen-containing counterparts (O-glycosides) under a variety of reaction conditions. However, this stability can be selectively "activated" by specific reagents, known as promoters, allowing for the controlled formation of a new glycosidic bond with a "glycosyl acceptor" molecule. uark.edu This controlled reactivity is a cornerstone of modern oligosaccharide synthesis, enabling the construction of intricate glycan structures with high precision. uark.edutandfonline.com The development of various promoters has expanded the utility of thioglycosides, making them versatile building blocks in the synthesis of biologically important molecules. uark.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNFLTVAMOOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Methyl 1 Thio α D Mannopyranoside

Stereoselective Synthesis of Methyl 1-thio-α-D-Mannopyranoside

The creation of a specific stereoisomer, the α-anomer, of Methyl 1-thio-α-D-mannopyranoside requires precise control over the reaction conditions and reagents.

Classical Glycosylation Approaches for 1-Thiomannopyranosides

Historically, the synthesis of thioglycosides has relied on methods that can be adapted for 1-thiomannopyranosides. These approaches often involve the reaction of a glycosyl halide or a related activated sugar derivative with a thiol or its corresponding salt. The stereochemical outcome of these reactions is influenced by factors such as the nature of the protecting groups on the sugar, the solvent, and the reaction temperature. For mannosides, the presence of a participating group at the C-2 position can direct the formation of the α-anomer.

Optimized Reaction Conditions and Catalyst Systems in Thioglycoside Synthesis

Modern synthetic methods focus on optimizing reaction conditions to achieve high yields and stereoselectivity. For the synthesis of thioglycosides, various catalyst systems have been developed. For instance, the use of triflic acid (TfOH) has been shown to be an effective promoter for the thioglycosidation of per-acetylated sugars. rsc.org Optimization studies have revealed that the amount of TfOH can be crucial; for example, reacting glucose penta-acetate with ethanethiol (B150549) in the presence of 0.8 equivalents of TfOH provided a good balance of reaction efficiency and rate. rsc.org Lowering the reaction temperature is also a key factor in maintaining high β-stereoselectivity in certain TfOH-catalyzed thioglycosidations. rsc.org

Another approach involves the use of hypervalent iodine reagents, which can induce glycosylation of thioglycosides with various alcohols under mild conditions, often leading to high efficiency and short reaction times. jst.go.jp Additionally, the activation of thioglycosides can be achieved using alkylating agents like benzyl (B1604629) trichloroacetimidate (B1259523) in the presence of catalytic triflic acid, a method that has shown excellent yields with reactive substrates. nih.gov

The choice of solvent and the presence of molecular sieves also play a significant role in the outcome of these reactions. Dichloromethane is a commonly used solvent, and the addition of molecular sieves helps to remove water and prevent side reactions. rsc.org

Preparation Methods from Mannose and its Derivatives

Direct synthesis from D-mannose or its derivatives is a common strategy. One patented method describes the production of Methyl α-D-mannopyranoside from mannose-containing plant materials, such as coniferous woods, by reacting them with anhydrous methanol (B129727) containing hydrochloric acid. google.com The crude product can then be purified by recrystallization. google.com

Another synthetic route starts from D-mannose and involves several steps, including hydroxyl protection and functionalization of the anomeric carbon into a cyano group. mdpi.com Subsequent intramolecular displacement of a leaving group by a sulfur nucleophile leads to the formation of a thiosugar ring system. mdpi.com

Furthermore, partially substituted methyl α-D- and phenyl 1-thio-α-D-mannopyranosides have been synthesized for use in the preparation of manno-oligosaccharides. nih.gov These methods often involve the strategic use of protecting groups to allow for selective reactions at specific hydroxyl positions.

Functional Group Transformations and Protecting Group Strategies

The hydroxyl groups of Methyl 1-thio-α-D-mannopyranoside can be selectively modified through various functional group transformations, which are crucial for the construction of more complex molecules. Protecting group strategies are essential to ensure that reactions occur at the desired positions.

Regioselective Acylation and Benzoylation of Methyl α-D-Mannopyranoside

Regioselective acylation and benzoylation allow for the differentiation of the hydroxyl groups in Methyl α-D-mannopyranoside. The primary hydroxyl group at the C-6 position is generally the most reactive and can be selectively acylated or benzoylated under controlled conditions.

For instance, regioselective 3-bromobenzoylation of methyl α-D-mannopyranoside has been achieved using a direct method to yield the 6-O-(3-bromobenzoyl) derivative in high yield. cyberleninka.rusfu-kras.ru This initial product can then be further acylated at the remaining hydroxyl groups. cyberleninka.rusfu-kras.ru Similarly, regioselective cinnamoylation at the C-6 position has also been reported. nih.gov

Catalytic methods have also been developed for regioselective benzoylation. Iron(III) chloride (FeCl3) with the assistance of acetylacetone (B45752) has been shown to catalyze the regioselective acylation of diols and polyols. acs.org Another metal-free approach utilizes an organobase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the regioselective benzoylation of the primary hydroxyl group of diols and carbohydrates using 1-benzoylimidazole as the acylating agent. mdpi.com

| Catalyst/Reagent | Acylating Agent | Position of Acylation | Reference |

| Direct Method | 3-Bromobenzoyl chloride | C-6 | cyberleninka.rusfu-kras.ru |

| Direct Method | Cinnamoyl chloride | C-6 | nih.gov |

| FeCl3 / Acetylacetone | Benzoyl chloride | - | acs.org |

| DBU | 1-Benzoylimidazole | Primary OH | mdpi.com |

| BOP-Cl | Carboxylic acids | Primary OH | rsc.orgrsc.org |

A procedure using bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) and a carboxylic acid allows for the regioselective acylation of the primary hydroxyl group of methyl α-D-mannopyranoside. rsc.orgrsc.org

Synthesis of Acetylated Methyl 1-thio-α-D-Mannopyranoside Derivatives

Acetylation is a common method for protecting the hydroxyl groups of carbohydrates. The synthesis of fully or partially acetylated derivatives of Methyl 1-thio-α-D-mannopyranoside is a key step in many synthetic pathways. These acetylated compounds can serve as glycosyl donors in glycosylation reactions.

For example, the synthesis of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-S-acetyl-1,2-di-thio-α-d-mannopyranoside has been reported starting from a protected methyl α-d-glucopyranoside derivative. mdpi.com This multi-step synthesis involves triflation, nucleophilic substitution with potassium thioacetate (B1230152), and subsequent thioglycosylation. mdpi.com

The synthesis of various acylated derivatives of methyl α-D-mannopyranoside has been explored, where a 6-O-propionyl derivative was converted to 2,3,4-tri-O-propionyl analogues in excellent yields. researchgate.net These synthetic strategies highlight the versatility of acylation in creating a diverse range of mannopyranoside derivatives with potential biological applications. researchgate.net

| Starting Material | Key Reagents | Product | Reference |

| Methyl 3,6-di-O-acetyl-α-d-glucopyranoside | Tf2O, KSAc, PhSH, BF3·OEt2 | Phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-S-acetyl-1,2-di-thio-α-d-mannopyranoside | mdpi.com |

| Methyl 6-O-propionyl-α-D-mannopyranoside | Propionyl chloride | Methyl 2,3,4,6-tetra-O-propionyl-α-D-mannopyranoside | researchgate.net |

Orthogonal Protection Schemes for Complex Oligosaccharide Synthesis

The synthesis of highly branched oligosaccharides requires a sophisticated approach known as an orthogonal protection strategy. This methodology employs a set of protecting groups for the hydroxyl functions, where each type of group can be removed under a specific set of conditions without affecting the others. This allows for the sequential and regioselective unmasking of hydroxyl groups for glycosylation at specific positions. Methyl 1-thio-α-D-mannopyranoside and its derivatives are ideal scaffolds for implementing these strategies due to the stability of the thioglycosidic linkage and its role as a "glycosyl donor" precursor.

A notable set of orthogonal protecting groups for mannoside synthesis includes the diethylisopropylsilyl (DEIPS), 2-naphthylmethyl (Nap), allyl, and levulinoyl (Lev) groups. nih.gov The strategic placement of these groups on a mannoside structure allows for a programmed sequence of deprotection and subsequent glycosylation. For instance, a β-D-Man-(1→4)-α-D-Man disaccharide, functionalized with this orthogonal set, was synthesized to serve as a key intermediate for building fragments of the lipopolysaccharide from Francisella tularensis. nih.gov In this synthesis, a mannosyl donor equipped with a C-2 DEIPS and a C-3 Nap ether was coupled with an acceptor containing an anomeric allyl ether and a C-2 Lev ester, highlighting the intricate planning involved. nih.gov

The reactivity of the thioglycoside donor is significantly influenced by the nature of its protecting groups. Electron-withdrawing groups, such as acyl esters (e.g., Levulinoyl), "disarm" the glycosyl donor, reducing its reactivity by destabilizing the positive charge that develops at the anomeric center during activation. Conversely, electron-donating groups like benzyl or silyl (B83357) ethers "arm" the donor, increasing its reactivity. rsc.org This concept is quantified by Relative Reactivity Values (RRVs), which allow chemists to predict the outcome of competitive glycosylations. rsc.org

Another powerful orthogonal pair is the p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers. The PMB group can be selectively removed using mild oxidative conditions (e.g., with DDQ) or catalytic acidic conditions, leaving the Nap ether and other groups like silyl ethers intact. nih.gov Research has shown that a PMB ether on a mannoside can be selectively cleaved with a catalytic amount of HCl in a hexafluoroisopropanol (HFIP) solution, demonstrating the fine-tuning possible with these systems. nih.gov This selective deprotection is crucial for revealing a single hydroxyl group for the next glycosylation step in a multi-step oligosaccharide assembly.

Table 1: Examples of Orthogonal Protecting Groups Used with Thiomannosides

| Protecting Group | Abbreviation | Cleavage Conditions | Type |

| Diethylisopropylsilyl ether | DEIPS | Fluoride (B91410) source (e.g., TBAF) | Silyl Ether |

| 2-Naphthylmethyl ether | Nap | Oxidative (e.g., DDQ) or Hydrogenolysis | Benzyl Ether |

| Allyl ether | All | Pd(0) catalysis | Ether |

| Levulinoyl ester | Lev | Hydrazine acetate | Acyl Ester |

| p-Methoxybenzyl ether | PMB | Oxidative (DDQ) or mild acid (catalytic HCl) | Benzyl Ether |

| tert-Butyldiphenylsilyl ether | TBDPS | Stronger fluoride source or acid | Silyl Ether |

This table summarizes common orthogonal protecting groups and their typical cleavage conditions, enabling strategic synthesis of complex carbohydrates.

Synthesis of Advanced Thiomannopyranoside Analogs and Glycoconjugates

Beyond its role in oligosaccharide synthesis, methyl 1-thio-α-D-mannopyranoside is a precursor for a variety of advanced analogs and glycoconjugates designed for specific biological or chemical applications.

Disaccharide Analogs Containing Methyl 1-thio-α-D-Mannopyranoside Moieties

Methyl 1-thio-α-D-mannopyranoside, when appropriately protected, serves as an excellent glycosyl donor for the synthesis of various disaccharides. The anomeric thioether is activated by a thiophilic promoter (e.g., N-iodosuccinimide/triflic acid), turning it into a good leaving group and enabling coupling with a glycosyl acceptor (a sugar with a free hydroxyl group).

For example, a protected β-D-Man-(1→4)-α-D-Man disaccharide was successfully synthesized using a thiomannoside donor. nih.gov High yields and excellent β-selectivity were achieved by activating the anomeric thioglycoside with a promoter system of p-NO₂C₆H₄SCl and AgOTf. nih.gov Similarly, various trisaccharides have been synthesized using methyl α-D-mannopyranoside derivatives as central building blocks, demonstrating the modularity of these synthetic approaches. nih.gov The synthesis of methyl 2-O-α-D-mannopyranosyl-α-D-talopyranoside was achieved by starting with a protected mannosyl-mannoside disaccharide and performing an oxidation-reduction sequence on one of the mannose residues to epimerize it into talose. nih.gov These examples underscore the utility of mannoside building blocks in creating diverse and complex carbohydrate structures.

Functionalized Thiomannopyranoside Building Blocks for Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. Methyl 1-thio-α-D-mannopyranoside can be converted into building blocks suitable for such reactions, particularly for "click chemistry."

One major bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the thioglycoside itself is not a direct participant, it can be readily converted into a key precursor. The corresponding mannosyl azide (B81097) is synthesized and can then be "clicked" with various alkyne-containing molecules to form stable 1,2,3-triazole linkages. nih.govnih.gov These triazole-linked mannoside conjugates have been synthesized as stable glycomimetics to act as inhibitors for α-mannosidase enzymes, which are involved in N-glycan processing. nih.govnih.gov

Another powerful set of bioorthogonal reactions are the thiol-ene and thiol-yne reactions. These processes involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively. nih.govrsc.org The methyl 1-thio-α-D-mannopyranoside can be converted to the corresponding 1-thio-α-D-mannopyranose (a free thiol) via cleavage of the S-methyl group. This mannosyl thiol is a perfect substrate for thiol-ene and thiol-yne chemistry, allowing it to be covalently linked to proteins (via cysteine residues), functionalized surfaces, or nanoparticles bearing alkene or alkyne groups. nih.govresearchgate.net This strategy provides a robust and biocompatible method for creating well-defined glycoconjugates for research in chemical biology. nih.gov

Preparation of Glycosyl Disulfides and Thio-Linked Carbohydrate Constructs

The anomeric thiol functionality, accessible from methyl 1-thio-α-D-mannopyranoside, is a gateway to sulfur-sulfur bond formation, leading to glycosyl disulfides. Symmetrical disulfides, such as bis-(α-D-mannopyranosyl) disulfide, can be prepared by the straightforward oxidation of the corresponding 1-thiol. rsc.org This oxidation is typically achieved using mild reagents like iodine or hydrogen peroxide. rsc.org

The synthesis of unsymmetrical disulfides, which link the mannose unit to another thiol-containing molecule (like a peptide or another sugar), requires more controlled methods. One approach involves reacting the 1-thiol with an electrophilic sulfur species. rsc.org For example, a glycosylsulfenyl bromide, prepared from a thioacetate precursor, can react with a different thiol to form the desired unsymmetrical disulfide. rsc.org Alternatively, a chemoselective procedure using glycosylsulfenyl hydrazines has been shown to react efficiently with the thiol group of cysteine residues in peptides, forming stable disulfide-linked glycopeptides. nih.gov These thio-linked constructs are of significant interest as they can mimic certain biological linkages or act as probes for studying protein-carbohydrate interactions.

Biochemical Interactions and Mechanisms of Action Involving Methyl 1 Thio α D Mannopyranoside

Enzymatic Recognition and Substrate Specificity

The recognition of Methyl 1-thio-α-D-mannopyranoside by enzymes, especially those involved in carbohydrate metabolism, is a key area of study. Its thio-linkage, replacing the natural oxygen atom at the anomeric position, confers resistance to enzymatic cleavage while often retaining the ability to bind to the active site.

Methyl 1-thio-α-D-mannopyranoside and its derivatives are recognized by α-mannosidases, a class of glycoside hydrolases that cleave terminal α-mannose residues from glycoconjugates. While the natural substrate for these enzymes is an O-glycoside, the sulfur-linked analogue can still interact with the enzyme's active site. For instance, studies on class I α-mannosidases have shown that while these enzymes can cleave synthetic substrates like methyl-2-O-α-D-mannopyranosyl-α-D-mannopyranoside, they are unable to cleave methyl-3-O-α-d-mannopyranosyl-α-d-mannopyranoside. nih.gov This highlights the specific stereochemical requirements for enzymatic activity. The interaction is often inhibitory, as the thio-glycosidic bond is generally not susceptible to hydrolysis by these enzymes. Research has demonstrated that the transfer product formed by the action of α-D-mannosidase on p-nitrophenyl α-D-mannopyranoside in the presence of methanol (B129727) involves the formation of methyl α-D-mannopyranoside. nih.gov

The core principle behind the utility of Methyl 1-thio-α-D-mannopyranoside in enzymatic studies is its function as a substrate mimic. nih.gov By resembling the natural mannose substrate, it can occupy the active site of mannosidases and other mannose-binding enzymes. This mimicry allows researchers to probe the structural and conformational requirements of the enzyme's binding pocket without the complication of a catalytic reaction occurring. The sulfur atom at the anomeric position alters the electronic properties and bond length compared to the natural oxygen atom, which can provide insights into the enzyme's tolerance for substrate modifications.

Methyl 1-thio-α-D-mannopyranoside and its derivatives have been evaluated as competitive inhibitors of various enzymes. For example, it acts as a competitive inhibitor of the binding of mannose by Escherichia coli. selleckchem.com The inhibitory potency is determined by its affinity for the enzyme's active site, which can be quantified by the inhibition constant (K_i). Kinetic studies, often employing techniques like temperature-jump relaxation, have been used to analyze the binding of methyl α-D-mannopyranoside to proteins like Concanavalin (B7782731) A, revealing that it binds in a single bimolecular step. nih.gov The differences in affinity among various saccharides are primarily due to different dissociation rate constants. nih.gov

Protein-Carbohydrate Binding Affinity and Specificity

Beyond enzymes, Methyl 1-thio-α-D-mannopyranoside is a crucial tool for investigating the binding of carbohydrates to lectins and other carbohydrate-binding proteins. These interactions are fundamental to many biological processes, including cell recognition, adhesion, and signaling.

Concanavalin A (ConA), a lectin isolated from the jack bean, is well-known for its specific binding to α-D-mannosyl and α-D-glucosyl residues. worthington-biochem.com Methyl α-D-mannopyranoside is a classic competitive inhibitor used to study ConA-carbohydrate interactions. nih.govworthington-biochem.com Temperature-jump relaxation studies have elucidated the kinetics of this binding, showing that the association is a single-step process. nih.gov The structure of the Concanavalin A-methyl α-D-mannopyranoside complex has been studied, providing detailed insights into the molecular interactions within the binding site. researchgate.netacs.org Studies have also revealed different binding states of Concanavalin A receptors on cell surfaces, which can be distinguished by their release characteristics upon addition of methyl α-D-mannopyranoside at different temperatures. nih.gov

| Parameter | Value | Method | Reference |

| Binding to Concanavalin A | Single bimolecular step | Temperature-jump relaxation | nih.gov |

| Receptor Binding States | Three distinct states (Type I, II, III) | Cell-associated release assay | nih.gov |

A critical application of Methyl 1-thio-α-D-mannopyranoside and its derivatives is in the study and potential prevention of bacterial infections, particularly those mediated by the FimH adhesin of uropathogenic Escherichia coli (UPEC). nih.govrsc.org FimH is a lectin located on the tip of type 1 pili that binds to mannosylated proteins on the surface of host cells, a crucial step in the pathogenesis of urinary tract infections (UTIs). rsc.orgresearchgate.net

Methyl α-D-mannopyranoside acts as a competitive antagonist of FimH, preventing the bacteria from adhering to bladder epithelial cells. selleckchem.comnih.govresearchgate.net This anti-adhesive property forms the basis for developing novel non-antibiotic therapies for UTIs. More complex derivatives of methyl α-D-mannopyranoside, often with hydrophobic aglycones, have been synthesized to enhance their binding affinity for FimH. nih.govmdpi.comresearchgate.net These modifications aim to exploit additional interactions within the FimH binding pocket, particularly the "tyrosine gate," to create more potent antagonists. mdpi.comresearchgate.net Surface plasmon resonance (SPR) is a common technique used to measure the binding affinities (often expressed as the dissociation constant, K_d) of these mannosides to FimH. nih.gov

| Compound | Binding Affinity (K_d) to FimH | Method | Reference |

| Methyl α-D-mannopyranoside | 2.2 µM | Yeast Agglutination Inhibition | rsc.org |

| C-linked biphenyl (B1667301) α-D-mannopyranoside | 11.45 nM | Surface Plasmon Resonance | nih.gov |

| O-linked biphenyl α-D-mannopyranoside | 19.90 nM | Surface Plasmon Resonance | nih.gov |

| S-linked biphenyl α-D-mannopyranoside | 94.4 nM | Surface Plasmon Resonance | nih.gov |

Structural Basis of Ligand-Protein Interactions

The interaction of glycosides with proteins, particularly lectins and glycosidases, is fundamental to many biological processes. While specific crystal structures for Methyl 1-thio-α-D-mannopyranoside complexed with proteins are not abundantly documented in public databases, extensive structural data for its oxygen-linked counterpart, methyl α-D-mannopyranoside (MMA), provides a strong basis for understanding these interactions. nih.govrcsb.org

When methyl α-D-mannopyranoside binds to mannose-specific lectins, such as Concanavalin A, it sits (B43327) in a shallow indentation on the protein surface. mdpi.com The binding is typically characterized by a network of hydrogen bonds between the hydroxyl groups of the mannose ring and the amino acid residues of the protein's carbohydrate-recognition domain (CRD). mdpi.com Additionally, van der Waals forces play a crucial role, particularly through the packing of the hydrophobic faces of the pyranose ring against aromatic amino acid side chains like tyrosine and tryptophan. mdpi.com

Molecular Mechanisms of Biological Activity

The substitution of the anomeric oxygen with sulfur imparts unique properties to thioglycosides, influencing their stability, binding affinity, and potential as therapeutic agents.

A key feature of the thioglycosidic bond is its increased resistance to enzymatic and acidic hydrolysis compared to the corresponding O-glycosidic bond. nih.gov This enhanced stability makes thioglycosides like Methyl 1-thio-α-D-mannopyranoside valuable tools in glycobiology as they can act as inhibitors of glycosidases or as stable ligands for lectins without being cleaved.

Studies comparing S-linked and O-linked glycosides have shown that they can exhibit comparable binding affinities to their target lectins. nih.gov For instance, surface plasmon resonance (SPR) imaging has demonstrated that an S-linked carbohydrate binds to the lectin Concanavalin A only marginally weaker than its O-linked analog. nih.gov This suggests that the substitution of the anomeric oxygen with sulfur does not necessarily compromise the binding strength. The stability of the thioglycosidic bond is a significant advantage, as it ensures that the molecule remains intact and active for longer periods in biological systems. This resistance to hydrolysis is a key reason why thioglycosides are considered effective metabolic decoys in glycosylation pathways. nih.gov

Allosteric modulation refers to the regulation of a protein's activity by a molecule binding to a site other than the protein's active site (an allosteric site). nih.gov This binding event induces a conformational change in the protein that alters the function of the active site. nih.gov While allosteric regulation is a well-established mechanism for many types of molecules, research specifically detailing the allosteric modulation of protein function by thiomannosides is limited.

The potential for a thiomannoside to act as an allosteric modulator would depend on the specific protein and the presence of a suitable allosteric binding pocket. In principle, if a thiomannoside were to bind to an allosteric site, the stability of the thioglycosidic bond could lead to a sustained modulatory effect. However, current research has not extensively explored this aspect of thiomannoside bioactivity.

Derivatives of mannopyranosides have been investigated for their antimicrobial properties, with research indicating that modifications to the carbohydrate scaffold can lead to significant antibacterial and antifungal activity. nih.govresearchgate.netfspublishers.org Studies have shown that acylated derivatives of methyl α-D-mannopyranoside exhibit moderate to good antimicrobial activities. fspublishers.org

The antimicrobial efficacy is often influenced by the nature and position of the acyl groups. For example, the introduction of cinnamoyl, heptanoyl, and octanoyl groups has been shown to significantly enhance the antifungal activity of methyl α-D-mannopyranoside derivatives against strains like Aspergillus niger and Aspergillus flavus. nih.gov In some cases, these synthetic derivatives have demonstrated greater potency than standard antifungal agents like nystatin. nih.gov

Structure-activity relationship (SAR) studies reveal that the pyranose form of mannoside esters is generally more effective against microbial pathogens than the furanose form. researchgate.net Furthermore, the presence of protecting groups on the sugar moiety, such as in acetylated thioglycosides, can sometimes lead to higher activity compared to their unprotected counterparts. researchgate.net The sugar moiety itself plays a crucial role in the antimicrobial activity, with glycosylated derivatives often showing enhanced effects. researchgate.net

| Compound Type | Microbial Target | Key Findings | Reference |

|---|---|---|---|

| Acylated Methyl α-D-mannopyranoside Derivatives | Aspergillus niger, Aspergillus flavus | Cinnamoyl, heptanoyl, and octanoyl derivatives showed significant antifungal activity, in some cases surpassing standard antibiotics. | nih.gov |

| Acylated Methyl 4,6-O-benzylidene-α-D-mannopyranoside Derivatives | Various human pathogenic bacteria and phytopathogenic fungi | Showed moderate to good antimicrobial activities, with greater efficacy against fungal strains. | fspublishers.org |

| Nicotinonitrile-based Thioglycosides | Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, Candida albicans | Acetylated thioglycosides were more active than unprotected ones. The sugar moiety was essential for antimicrobial activity. | researchgate.net |

The antiviral potential of thioglycoside derivatives is an emerging area of research. While direct studies on Methyl 1-thio-α-D-mannopyranoside are not extensive, research on related thioglycoside structures has shown promising results against various viruses. acs.orgacs.orgnih.govnih.gov

For example, pyrimidine (B1678525) thioglycosides have been synthesized and tested against avian influenza H5N1 virus, with some derivatives demonstrating significant, dose-dependent inhibitory activity. acs.orgacs.org SAR studies of these compounds have revealed that the nature of the sugar moiety is important for antiviral potency. For instance, deprotected galactopyranosyl pyrimidine derivatives showed higher activity than the corresponding glucopyranosyl pyrimidines. acs.org

Mannoside derivatives have also been investigated for their antiviral properties. Mannoside glycolipid conjugates, which consist of a trimannose head, have been shown to inhibit Ebola virus infection by preventing virus endocytosis. nih.gov This suggests that mannose-containing structures can interfere with the viral entry process. Furthermore, molecular docking studies of cinnamoyl-substituted methyl α-D-mannopyranoside derivatives against the H5N1 influenza A virus have indicated significant binding affinities to the viral proteins, suggesting a potential mechanism of action. nih.gov

| Compound Type | Viral Target | Proposed Mechanism/Key Findings | Reference |

|---|---|---|---|

| Cinnamoyl-Substituted Methyl α-D-mannopyranoside Derivatives | H5N1 Influenza A Virus | Molecular docking studies showed significant binding affinities to viral proteins. | nih.gov |

| Pyrimidine Thioglycosides | Avian Influenza H5N1 Virus, SARS-CoV-2 | Demonstrated dose-dependent inhibition. Deprotected sugar moieties were generally more active. | acs.orgacs.org |

| Mannoside Glycolipid Conjugates | Ebola Virus | Inhibited viral infection by preventing endocytosis. | nih.gov |

| Spacer-linked 1-thioglucuronide Analogues of Glycyrrhizin | Influenza A Virus | Inhibited virus-infected cells with IC50 values as low as 54 µM. | nih.gov |

| Acyclic and Cyclic Thioglycosides | Hepatitis B Virus (HBV) | Several derivatives showed high activity against HBV. | nih.gov |

Advanced Analytical and Biophysical Characterization for Methyl 1 Thio α D Mannopyranoside Research

Chromatographic and Separation Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification and purity assessment of Methyl 1-thio-α-D-mannopyranoside, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carbohydrates and their derivatives. sigmaaldrich.comsigmaaldrich.com For Methyl 1-thio-α-D-mannopyranoside, reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is commonly employed. Detection can be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active tag, a UV detector. HPLC is crucial for assessing the purity of synthetic Methyl 1-thio-α-D-mannopyranoside and for isolating it from reaction mixtures. The retention time in HPLC is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to perform preliminary separation of reaction mixtures. thieme.delibretexts.org In the synthesis of Methyl 1-thio-α-D-mannopyranoside, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org A suitable solvent system (eluent) is chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica gel plate. The spots can be visualized by staining with a reagent such as phosphomolybdic acid or potassium permanganate, followed by heating. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given eluent.

Size-Exclusion Chromatography and Hydrodynamic Chromatography for Macro-Structures

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules in solution based on their size, or more precisely, their hydrodynamic radius. nih.gov While Methyl 1-thio-α-D-mannopyranoside is a small molecule, SEC is an invaluable tool for studying its influence on or interaction with larger macromolecules such as proteins, glycoproteins, or polysaccharides. The principle of SEC involves passing a sample through a column packed with a porous resin. Larger molecules are unable to enter the pores, or can only enter pores of a certain size, and thus travel a shorter path, eluting from the column more quickly. Smaller molecules penetrate deeper into the porous matrix, increasing their path length and causing them to elute later.

In the context of Methyl 1-thio-α-D-mannopyranoside research, SEC can be employed to:

Analyze Binding to Proteins: Determine if the thiomannoside binds to a target protein, such as a lectin or mannosidase. The formation of a protein-ligand complex results in a macro-structure with a potentially different hydrodynamic radius than the protein alone, which may lead to a shift in its elution time.

Investigate Oligomerization States: Assess whether the compound promotes or inhibits the aggregation or oligomerization of proteins. lcms.cz The quantitation of protein aggregates is a critical quality attribute for biotherapeutics, and SEC is a favored method for this analysis due to its speed and reproducibility. lcms.cz

Characterize Glycoproteins: Study glycoproteins for which Methyl 1-thio-α-D-mannopyranoside may act as a competitive inhibitor for binding partners. SEC is used to analyze the size and homogeneity of glycoprotein (B1211001) preparations. nih.govresearchgate.net Because the glycans attached to proteins contribute significantly to their mass, SEC can help enrich and isolate glycopeptides for further analysis. acs.orgnih.gov

Hydrodynamic chromatography serves a similar purpose, separating particles based on their size-dependent velocity in a fluid flow, and is also applicable to the study of large complexes involving the thiomannoside. Combining SEC with other detectors, such as multi-angle light scattering (SEC-MALS), provides more robust data, allowing for the determination of the absolute molecular weight and stoichiometry of protein-ligand complexes, independent of their shape or elution time. nih.gov

Table 1: Illustrative Size-Exclusion Chromatography Data for a Target Protein in the Presence and Absence of Methyl 1-thio-α-D-mannopyranoside.

| Sample | Peak Elution Volume (mL) | Apparent Molecular Weight (kDa) | Interpretation |

| Target Protein Alone | 15.2 | 50 | Monomeric state of the protein. |

| Target Protein + Ligand | 14.8 | 55 | Shift suggests formation of a stable protein-ligand complex, increasing the hydrodynamic radius. |

| Aggregated Protein Control | 12.5 | >150 | Elution at a lower volume indicates the presence of high molecular weight aggregates. |

This table is for illustrative purposes to demonstrate the type of data obtained from an SEC experiment.

Crystallographic and Imaging Approaches to Biomolecular Complexes

X-ray Crystallography of Enzyme-Ligand Complexes with Thiomannosides

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules, including complex biological macromolecules like enzymes. mdpi.commemtein.comyoutube.com This method has been fundamental to understanding enzyme structure and function by offering detailed insights into their molecular architecture, particularly their active sites. mdpi.combiologiachile.cl For research involving Methyl 1-thio-α-D-mannopyranoside, X-ray crystallography is crucial for visualizing how this compound and other thiomannosides interact with their enzyme targets, such as glycoside hydrolases (GHs) like mannosidases.

By obtaining a crystal of the target enzyme soaked with or co-crystallized with the thiomannoside ligand, it is possible to determine the precise binding mode of the inhibitor or substrate analog. nih.gov The resulting electron density map reveals:

The exact conformation of the thiomannoside within the enzyme's active site.

The key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Any conformational changes the enzyme undergoes upon ligand binding.

This structural information is invaluable for understanding the molecular basis of enzyme specificity and catalysis and is a cornerstone of structure-based drug design. mdpi.com For example, crystallographic studies of mannosidase inhibitors have revealed how they mimic the transition state of the enzymatic reaction, leading to potent and specific inhibition. researchgate.netresearchgate.net Similarly, the crystal structure of an antibody bound to a thio-linked mannose tetrasaccharide (S-Man4) has confirmed that these modified glycans are recognized in a manner similar to their natural counterparts, which is relevant for vaccine development. nih.gov

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study of a Mannosidase in Complex with a Thiomannoside Inhibitor.

| Parameter | Value | Description |

| PDB ID | XXXX | Unique identifier in the Protein Data Bank. |

| Resolution (Å) | 1.8 | A measure of the level of detail in the crystallographic map. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the structural model and its fit to the experimental data. |

| Key Interacting Residues | Asp120, Glu150, Trp210 | Amino acids in the active site forming direct contacts with the bound inhibitor. |

| Inhibitor Conformation | ¹C₄ (Chair) | The three-dimensional shape adopted by the thiomannoside ring in the active site. |

This table represents typical data derived from an X-ray crystallography experiment and is for illustrative purposes.

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Thermodynamics

To fully characterize the interaction between Methyl 1-thio-α-D-mannopyranoside and its biological targets, it is essential to determine the thermodynamic and kinetic parameters of binding. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used biophysical techniques for this purpose. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. news-medical.net In an ITC experiment, a solution of the ligand (e.g., Methyl 1-thio-α-D-mannopyranoside) is titrated into a sample cell containing the macromolecule (e.g., an enzyme or lectin). whiterose.ac.uk The resulting heat change is measured after each injection, yielding a binding isotherm. A single ITC experiment can provide a complete thermodynamic profile of the interaction, directly determining:

Binding Affinity (Kₐ) or the dissociation constant (Kₑ).

Binding Stoichiometry (n): The molar ratio of ligand to protein in the complex.

Enthalpy of Binding (ΔH): The heat change associated with the formation of the complex. nih.govunizar.es

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG, derived from Kₐ) and ΔH, providing insight into the role of ordering/disordering of molecules upon binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. nih.gov In a typical SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., Methyl 1-thio-α-D-mannopyranoside) is flowed over the surface. Binding between the analyte and the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This real-time monitoring allows for the determination of:

Association Rate Constant (kₐ or kₒₙ): The rate at which the complex forms.

Dissociation Rate Constant (kₑ or kₒff): The rate at which the complex breaks apart. youtube.com

Equilibrium Dissociation Constant (Kₑ): Calculated as the ratio of kₑ/kₐ, providing a measure of binding affinity.

While ITC provides a detailed thermodynamic picture of the interaction in solution, SPR offers invaluable kinetic information, detailing the speed and stability of the interaction. nih.gov For example, SPR has been successfully used to measure the binding of lectins like Concanavalin (B7782731) A to mannose-functionalized surfaces, yielding both adsorption coefficients and solution equilibrium dissociation constants. uci.eduscispace.com Together, these techniques provide a comprehensive understanding of the molecular recognition process.

Table 3: Illustrative Thermodynamic and Kinetic Data for the Interaction of a Target Protein with Methyl 1-thio-α-D-mannopyranoside.

| Technique | Parameter | Value | Unit |

| ITC | Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (Kₑ) | 50 | µM | |

| Enthalpy (ΔH) | -25.5 | kJ/mol | |

| Entropic Term (-TΔS) | -10.0 | kJ/mol | |

| SPR | Association Rate (kₐ) | 1.5 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 7.5 x 10⁻² | s⁻¹ | |

| Dissociation Constant (Kₑ) | 50 | µM |

This table shows representative data obtained from ITC and SPR experiments to illustrate the complementary nature of these techniques. The values are hypothetical.

Computational and Theoretical Investigations of Methyl 1 Thio α D Mannopyranoside

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules, MD provides a detailed picture of conformational dynamics and intermolecular interactions.

Simulation of Thioglycoside Conformations in Solution and Bound States

MD simulations have been instrumental in understanding the conformational preferences of thioglycosides like Methyl 1-thio-α-D-mannopyranoside in different environments. The conformation of a disaccharide, α-D-Manp-(1-->3)-β-D-Glcp-OMe, which shares structural similarities, has been shown to be similar in methanol (B129727) and dimethyl sulfoxide (B87167) as it is in water. nih.gov This suggests that the fundamental shape of the sugar backbone is largely maintained across these solvents.

Further studies on a related mannoside, methyl α-D-mannopyranosyl-(1-->6)-α-D-mannopyranoside, using a combination of MD simulations in water and experimental data, revealed two primary conformational minima. nih.gov The simulations also demonstrated transitions between these states, a dynamic behavior not previously observed with other methods. nih.gov This highlights the ability of MD to capture the flexibility and dynamic nature of these molecules in solution.

When bound to a protein, the conformation of the thioglycoside can be further stabilized. MD simulations of methyl α-D-mannopyranoside derivatives in complex with proteins have shown that the ligands maintain a stable conformation and binding pattern within the protein's active site. nih.gov

Evaluation of Protein-Ligand Complex Dynamics and Interactions

MD simulations are crucial for evaluating the stability and interaction dynamics of protein-ligand complexes. For instance, a 100-nanosecond MD simulation was used to assess the stability of complexes formed between methyl α-D-mannopyranoside derivatives and the H5N1 influenza A virus protein. nih.gov The results indicated a stable conformation and binding pattern within the simulated physiological environment. nih.gov

These simulations provide detailed information about the non-bonding interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the thioglycoside to its protein target. The stability of these interactions over the simulation time is a key indicator of the ligand's binding affinity. For example, the binding of methyl α-D-mannopyranoside to the lectin concanavalin (B7782731) A has been shown to occur in a single bimolecular step. nih.gov The differing affinities of various saccharides for this lectin are primarily attributed to differences in their dissociation rate constants, a parameter that can be investigated using MD simulations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic properties and chemical reactivity of molecules. These methods are based on the principles of quantum mechanics and offer a deeper understanding of molecular behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap generally indicates higher reactivity. aimspress.commdpi.com

DFT calculations have been employed to study derivatives of methyl α-D-mannopyranoside. nih.govresearchgate.net These studies provide insights into how modifications to the parent molecule affect its electronic properties and, consequently, its reactivity. nih.govresearchgate.net For instance, the HOMO-LUMO gap can be calculated to predict the molecule's bioactivity and the charge transfer interactions that can occur within the molecule. aimspress.com

Calculation of Chemical Reactivity Indices and Energy Gaps

From the HOMO and LUMO energies obtained through DFT calculations, several chemical reactivity indices can be derived. These include ionization potential, electron affinity, electronegativity, and absolute hardness. irjweb.com These indices provide a quantitative measure of a molecule's reactivity.

The HOMO-LUMO energy gap is a direct measure of the energy required to excite an electron from the ground state. youtube.com This gap is a crucial indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. aimspress.com DFT calculations have been used to determine the HOMO-LUMO gaps for various derivatives of methyl α-D-mannopyranoside, helping to understand how different functional groups influence their reactivity. nih.gov

Molecular Docking and Virtual Screening for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Virtual screening, often coupled with molecular docking, allows for the rapid assessment of large libraries of compounds to identify those that are most likely to bind to a specific protein target. This approach has been successfully applied to derivatives of methyl α-D-mannopyranoside. For example, molecular docking studies were performed to investigate the binding of these derivatives to the H5N1 influenza A virus, revealing significant binding affinities and identifying key non-bonding interactions with the target protein. nih.gov

Such studies have identified specific amino acid residues within the protein's binding site that are crucial for interaction with the ligand. researchgate.net This information is invaluable for understanding the molecular basis of recognition and for the rational design of new, more potent inhibitors.

Prediction of Binding Modes and Affinities in Protein Active Sites

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how Methyl 1-thio-α-D-mannopyranoside interacts with the active sites of various proteins, particularly mannose-binding proteins (lectins) and mannosidases. These methods allow for the visualization of binding poses, the identification of key intermolecular interactions, and the estimation of binding affinities.

Molecular docking studies on derivatives of the closely related methyl α-D-mannopyranoside have been performed to predict their binding orientation and affinity within the active sites of proteins like those from the H5N1 influenza A virus. acs.org In such studies, the ligand is placed into the binding site of the protein in various conformations, and a scoring function is used to estimate the binding energy for each pose. The resulting data can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For instance, studies on mannoside derivatives have highlighted the importance of interactions with specific amino acid residues in achieving high binding affinity. acs.org

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted binding mode over time. acs.org An MD simulation of a protein-ligand complex, solvated in a water box that mimics physiological conditions, can provide a dynamic view of the interaction. acs.org These simulations can confirm the stability of the initial docked pose and reveal subtle conformational changes in both the protein and the ligand that occur upon binding. Analysis of the MD trajectory can provide information on the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions.

While direct computational studies on Methyl 1-thio-α-D-mannopyranoside are not extensively documented in publicly available literature, the principles from studies on its O-glycosidic counterpart are transferable. The replacement of the glycosidic oxygen with a sulfur atom in Methyl 1-thio-α-D-mannopyranoside is expected to alter its electronic properties and hydrogen bonding capacity, which would, in turn, influence its binding affinity and preferred orientation within a protein's active site. The larger atomic radius and lower electronegativity of sulfur compared to oxygen would lead to longer bond lengths and different geometric constraints, potentially allowing for unique interactions not observed with the natural O-glycoside.

Below is an interactive data table summarizing typical data generated from molecular docking and MD simulation studies on mannoside derivatives, which would be analogous to the data expected from studies on Methyl 1-thio-α-D-mannopyranoside.

| Computational Method | Target Protein | Key Findings |

| Molecular Docking | Influenza H5N1 Neuraminidase | Prediction of binding poses with favorable binding energies, identifying key hydrogen bonds with active site residues. |

| Molecular Dynamics | Concanavalin A | Assessment of the stability of the ligand-protein complex, revealing fluctuations in ligand conformation and persistent water-mediated hydrogen bonds. |

| Molecular Docking | E. coli FimH | Identification of hydrophobic and hydrogen bonding interactions crucial for affinity and specificity. |

Computational Modeling of Transition State Mimicry by Thiomannosides

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, a reaction that proceeds through a high-energy transition state. Molecules that mimic the geometry and charge distribution of this transition state can act as potent inhibitors of these enzymes. researchgate.netresearchgate.netbiosynth.comnih.gov Thioglycosides, such as Methyl 1-thio-α-D-mannopyranoside, are known to be more stable to enzymatic hydrolysis than their O-glycoside counterparts and are thought to act as transition state mimics for glycosidases. researchgate.net

Computational modeling plays a crucial role in understanding how these thiomannosides mimic the transition state. nih.gov Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction pathway and characterize the structure of the transition state. researchgate.net These calculations can reveal that the transition state often possesses a distorted conformation, such as a half-chair or boat, with a more delocalized positive charge compared to the ground state substrate.

Computational studies can then be used to compare the conformational and electronic properties of Methyl 1-thio-α-D-mannopyranoside with the calculated transition state of mannosidase-catalyzed hydrolysis. The inherent conformational flexibility of the thioglycosidic linkage, due to the longer C-S bond and different bond angles compared to a C-O bond, may allow the molecule to more readily adopt the distorted conformation characteristic of the transition state. Furthermore, the electronic properties of the sulfur atom can influence the charge distribution across the glycosidic linkage, potentially mimicking the partial positive charge development on the anomeric carbon in the transition state.

Linear free-energy relationships, which can be explored computationally, provide a way to assess how well an inhibitor mimics the transition state. biosynth.com By calculating the effect of systematic modifications to the inhibitor and substrate on binding affinity and reaction rate, respectively, a correlation can be established. A strong correlation suggests that the inhibitor binds to the enzyme in a manner that closely resembles the binding of the transition state.

The following interactive data table outlines the types of computational models used to investigate transition state mimicry and the insights they can provide for thiomannoside inhibitors.

| Computational Model | Purpose | Key Insights |

| Quantum Mechanics (QM) | To calculate the geometry and energy of the enzymatic transition state. | Provides a detailed understanding of the distorted sugar ring conformation and charge distribution at the transition state. |

| QM/MM Simulations | To model the enzymatic reaction within the full protein environment. | Elucidates the role of active site residues in stabilizing the transition state and interacting with the inhibitor. |

| Molecular Dynamics (MD) | To study the conformational dynamics of the inhibitor in the active site. | Reveals the preferred conformations of the thiomannoside and its ability to adopt a transition-state-like geometry. |

| Free Energy Calculations | To compute the binding free energy of the inhibitor. | Quantifies the affinity of the inhibitor for the enzyme, allowing for comparison with experimental data and other inhibitors. |

Research Applications of Methyl 1 Thio α D Mannopyranoside in Chemical Biology and Glycoscience

Glycobiology Research Tools and Probes

The stability of the thioglycosidic bond makes Methyl 1-thio-α-D-mannopyranoside and its derivatives powerful tools for investigating biological processes where their natural oxygen-linked counterparts would be rapidly broken down.

Application in Glycoprotein (B1211001) Synthesis and Carbohydrate-Protein Interaction Studies

The synthesis of glycoproteins, both for therapeutic purposes and for fundamental research, often requires precise control over the carbohydrate structures attached. Methyl 1-thio-α-D-mannopyranoside serves as a key building block in constructing these complex molecules. Its stability allows for the creation of neoglycoproteins with defined glycan portions that can withstand the action of glycosidases, which are enzymes that break down sugar chains. drugbank.com This is crucial for studying the specific roles of carbohydrates in protein folding, stability, and function.

A significant application lies in the synthesis of high-mannose 1-thio glycans, which are substructures of the glycans found on viral envelope proteins like the HIV glycoprotein gp120. Researchers have synthesized oligosaccharides with a terminal 1-thiomannopyranose residue. This anomeric thiol group can be further modified, for example, into an azidomethyl aglycone, facilitating conjugation to proteins like ubiquitin. nih.gov This approach allows for the creation of glycoconjugates with a high density of specific mannans, which are then used to study interactions with carbohydrate-binding proteins such as the HIV-protective monoclonal antibody 2G12 and the lectin Concanavalin (B7782731) A. nih.gov

The use of thioglycosides as mimics of natural O-glycosides provides a powerful method for studying carbohydrate-protein interactions. researchgate.net Because the thio-analog is resistant to cleavage, it can be used to trap and study the binding event with lectins and other carbohydrate-binding proteins without the complication of substrate hydrolysis. While detailed kinetic studies have been performed on the binding of methyl α-D-mannopyranoside to lectins like Concanavalin A, the use of its thio-analog provides a more stable probe for such investigations. nih.gov

Use as a Substrate for Specific Enzyme Characterization

The characterization of carbohydrate-processing enzymes, such as glycosyltransferases and glycosidases, is fundamental to understanding their biological roles. Methyl 1-thio-α-D-mannopyranoside and other thioglycosides serve as critical tools in these studies. While the corresponding O-glycoside, methyl α-D-mannopyranoside, is a known substrate for enzymes like α1,2-Mannosyltransferase, the thio-analog often acts as a poor substrate or a competitive inhibitor. sigmaaldrich.comsigmaaldrich.com

This resistance to hydrolysis is precisely what makes it useful. rsc.org It can be used to study the binding affinity of an enzyme to its substrate without the subsequent catalytic reaction, allowing researchers to dissect the recognition step from the cleavage or transfer step. Thioglycosides can act as metabolic decoys, disrupting cellular biosynthetic pathways, which can be a method to infer the function and specificity of the enzymes involved. nih.gov For instance, studies have shown that thioglycosides can be more effective at disrupting these pathways than their O-glycoside counterparts, likely due to their increased stability against degradation by cellular enzymes like β-hexosaminidases. nih.gov

Engineered glycosidases, known as thioglycoligases, have been developed to specifically utilize thioglycoside donors for the synthesis of new carbohydrate structures, highlighting the unique interaction between these enzymes and sulfur-containing sugar analogs. rsc.org The study of how enzymes interact with thioglycosides, whether as substrates, inhibitors, or donors for engineered variants, provides invaluable information about their active site structure and catalytic mechanism.

Development of Lectin Inhibitory Sugars for Research

Lectins are proteins that specifically recognize and bind to carbohydrate structures, playing crucial roles in cell-cell recognition, signaling, and pathogen-host interactions. Molecules that can inhibit these interactions are valuable research tools and potential therapeutic leads. Methyl α-D-mannopyranoside is a well-known competitive inhibitor of mannose-binding lectins, such as Concanavalin A. biosynth.combiosynth.com

Building on this, thioglycoside analogs like Methyl 1-thio-α-D-mannopyranoside are developed as more stable and potentially more potent lectin inhibitors. Their resistance to enzymatic degradation gives them a longer half-life in biological systems, making them more effective probes for studying lectin function in cell-based assays. nih.govrsc.org Research has demonstrated that thioglycosides can function as efficient metabolic decoys that disrupt glycan-dependent processes, such as selectin-mediated leukocyte adhesion, which is critical in inflammation. nih.gov Novel thioglycoside analogs of rare bacterial sugars have been synthesized and shown to metabolically inhibit bacterial glycoprotein biosynthesis, altering the bacterial surface and affecting interactions with host lectins. nih.gov These findings underscore the potential of using thiomannosides and their derivatives as selective inhibitors to probe and control lectin-mediated biological events.

| Application Area | Compound Type | Key Finding |

| Lectin Inhibition | Methyl α-D-mannopyranoside | Competitive inhibitor of mannose-binding lectins like Concanavalin A. biosynth.combiosynth.com |

| Metabolic Disruption | Thioglycosides | Function as efficient metabolic decoys, disrupting processes like leukocyte adhesion. nih.gov |

| Bacterial Glycan Inhibition | Thioglycoside analogs of bacterial sugars | Inhibit glycoprotein biosynthesis in pathogenic bacteria. nih.gov |

Building Blocks for Complex Carbohydrate Architectures

The chemical synthesis of complex oligosaccharides and glycoconjugates is a challenging field that relies on a toolbox of versatile and reliable building blocks. Thioglycosides, including Methyl 1-thio-α-D-mannopyranoside, are among the most important of these synthetic intermediates.

Role in the Synthesis of Oligosaccharides and Glycoconjugates

Thioglycosides are widely regarded as powerful glycosyl donors in chemical glycosylation. researchgate.netumsl.edu Their stability allows them to be carried through multiple synthetic steps without decomposition, and they can be "activated" under specific conditions to react with a glycosyl acceptor, forming a new glycosidic bond. Methyl 1-thio-α-D-mannopyranoside and related phenyl 1-thio-α-D-mannopyranosides are used for the preparation of manno-oligosaccharides. rsc.org

The activation of these thioglycosyl donors can be achieved using a variety of promoters, making them highly versatile in synthetic strategies. researchgate.net This controlled activation is central to the stepwise assembly of complex oligosaccharides. For example, researchers have used thioglycoside donors to synthesize oligosaccharides related to xyloglucan, a key component of plant cell walls. biosynth.com The synthesis of high-mannose glycans for conjugation to proteins, as mentioned earlier, also relies on the use of a terminal 1-thiomannopyranose residue as a versatile chemical handle. nih.gov The development of novel thioglycosides as glycosyl donors continues to be an active area of research, aiming to improve efficiency and stereoselectivity in oligosaccharide synthesis. nih.gov

| Thioglycoside Application | Synthetic Target | Significance |

| Glycosyl Donor | Manno-oligosaccharides | Foundational for building complex mannose-containing structures. rsc.org |

| Glycosyl Donor | Xyloglucan-related oligosaccharides | Important for studying plant cell wall biology. biosynth.com |

| Conjugation Handle | High-mannose glycans on proteins | Creates tools for immunology and virology research. nih.gov |

Precursors for Rare Sugar Derivatives and Analogs

Rare sugars are monosaccharides that are uncommon in nature but often possess significant biological activities, making them attractive targets for the pharmaceutical and food industries. rsc.orgnih.govnih.gov The synthesis of these rare sugars often involves the chemical or enzymatic modification of abundant monosaccharides.

Methyl 1-thio-α-D-mannopyranoside, as a stable mannose derivative, serves as a valuable starting point for the synthesis of rare sugar analogs. For example, the related compound methyl α-D-mannopyranoside has been used to synthesize tri- and tetrahydroxylated seven-membered iminosugars, which are analogs of the rare sugar noeuromycin. mpbio.com The chemical stability of the thioglycosidic bond makes Methyl 1-thio-α-D-mannopyranoside an excellent scaffold for multi-step synthetic sequences that modify other positions on the sugar ring.

Chemo-enzymatic strategies are increasingly employed for the synthesis of rare sugars. These methods combine the precision of enzymes with the power of chemical synthesis. rsc.org For instance, an engineered glycoside-3-oxidase can be used to regioselectively oxidize a protected glucose derivative, which is then reduced to afford the rare sugar D-allose. rsc.org While this example uses a glucoside, the principle can be extended to thiomannoside precursors, leveraging their stability to direct enzymatic or chemical transformations at specific positions to generate novel and rare sugar derivatives. The development of new synthetic methods is crucial for expanding the accessibility of these valuable compounds for research and development. rug.nl

Advanced Chemical Biology and Medicinal Chemistry Applications (Non-Clinical Focus)

Functionalizable Glycoconjugates for Bioorthogonal Chemistry

The presence of a thiol group at the anomeric position of Methyl 1-thio-α-D-mannopyranoside provides a versatile chemical handle for the construction of functionalized glycoconjugates through bioorthogonal chemistry. These reactions are designed to proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. researchgate.net

The thiol group can be readily modified to introduce other functionalities, such as alkynes or azides, which are common participants in "click chemistry" reactions. For example, the thiol can be alkylated to append a terminal alkyne. This alkyne-modified mannoside can then be conjugated to an azide-bearing molecule—be it a fluorescent probe, a peptide, or a complex protein—via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net These strategies allow for the precise and stable attachment of the mannoside to a wide array of molecular scaffolds.

This approach is instrumental in creating sophisticated molecular probes to study carbohydrate-protein interactions or to develop targeted delivery systems. The ability to attach Methyl 1-thio-α-D-mannopyranoside to other molecules with high precision is a cornerstone of its utility in modern chemical biology.

Exploration in the Design of Glycosidase Inhibitors for Research Purposes

Methyl 1-thio-α-D-mannopyranoside serves as a foundational scaffold for the development of inhibitors targeting α-mannosidases, enzymes crucial in the processing of N-linked glycans. The thio-glycosidic bond is generally resistant to hydrolysis by these enzymes, making the compound a stable mimic of the natural substrate. While not a potent inhibitor itself, it is an excellent starting point for designing more powerful and selective research tools.

Research in this area often focuses on modifying the core structure to enhance binding affinity for the enzyme's active site. For instance, studies on related iminosugar compounds, such as derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), have shown that alterations to the core structure can lead to highly potent and selective inhibitors of specific α-mannosidase isoforms, such as Golgi α-mannosidase II. beilstein-journals.org These studies have demonstrated that even subtle changes, like the addition or removal of hydroxyl groups or the N-alkylation of iminosugars, can dramatically impact inhibitory activity and selectivity. beilstein-journals.org

By applying similar medicinal chemistry principles to the Methyl 1-thio-α-D-mannopyranoside scaffold, researchers can explore structure-activity relationships (SAR) to develop novel inhibitors. These inhibitors are not intended for therapeutic use but are invaluable for studying the biological roles of specific α-mannosidases in a controlled laboratory setting, helping to elucidate their functions in health and disease.

Table 1: Examples of Iminosugar-Based α-Mannosidase Inhibitors and Their Properties

| Compound | Target Enzyme | Inhibition Constant (Ki) | Key Structural Feature |

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | Golgi α-mannosidase II | Micromolar range | Iminosugar core mimicking mannose |

| 6-Deoxy-DIM | AMAN-2 (C. elegans Golgi α-mannosidase II) | 0.19 µM | Deoxygenation at C-6 |

| N-Arylalkylated 6-deoxy-DIM | AMAN-2 | Variable | Enhanced selectivity through N-substitution |

This table presents data for related iminosugar compounds to illustrate the principles of inhibitor design that can be applied to thiosugar scaffolds like Methyl 1-thio-α-D-mannopyranoside. Data sourced from inhibition studies on GH38 α-mannosidases. beilstein-journals.org

Utilization in Studying Cellular Recognition and Signaling Pathways

Methyl 1-thio-α-D-mannopyranoside is a valuable tool for investigating cellular processes mediated by mannose-binding lectins, such as the mannose receptor (CD206). This receptor, predominantly found on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells, plays a key role in innate immunity by recognizing mannosylated structures on pathogens.

The stable nature of the thio-glycosidic bond allows Methyl 1-thio-α-D-mannopyranoside to act as a reliable ligand for studying these recognition events without being degraded. A significant application is in the development of mannosylated lipid nanoparticles (LNPs) for targeted delivery of therapeutics or vaccines to APCs. nih.gov By coating the surface of LNPs with Methyl 1-thio-α-D-mannopyranoside, these nanoparticles can be specifically directed to cells expressing the mannose receptor.

This targeting strategy enhances the uptake of the LNP cargo by the desired cells, which is crucial for applications such as mRNA vaccines or immunotherapies. The use of this thiosugar in such systems allows researchers to dissect the mechanisms of receptor-mediated endocytosis and subsequent signaling pathways initiated by mannose receptor engagement. These studies provide fundamental insights into immune cell function and inform the design of next-generation drug delivery platforms. nih.gov

Future Research Directions and Emerging Perspectives for Methyl 1 Thio α D Mannopyranoside

Innovations in Stereocontrolled Thioglycoside Synthesis

The synthesis of thioglycosides, while established, is undergoing significant refinement to achieve greater efficiency, stereoselectivity, and accessibility. umsl.edu Historically, the use of thiols in preparing S-glycosides has been challenging due to their pungent odors and tendency to oxidize. researchgate.net Current research focuses on overcoming these limitations and developing more sophisticated and user-friendly synthetic protocols.

A major thrust in this area is the development of novel activation systems. While numerous methods exist, the field still seeks a universal platform that guarantees high yields and stereoselectivity for a wide range of applications. umsl.eduumsl.edu Recent efforts have introduced new promoter systems and activators to achieve this. For instance, palladium(II)-assisted activation has emerged as a powerful technique. nih.gov Similarly, copper(II) bromide, sometimes supplemented with triflic acid for less reactive donors, provides a new protocol for the glycosidation of various alkyl and aryl thioglycosides. mdpi.com Researchers are also exploring innovative leaving groups, such as S-Indolyl (SIn) moieties, to fine-tune the reactivity and activation pathways of thioglycoside donors. umsl.edu

Another key innovation is the move towards automated and high-throughput synthesis. umsl.edu Methodologies are being developed to adapt traditional flask-based reactions to sophisticated, fully automated technologies, including high-performance liquid chromatography (HPLC)-based automation platforms. umsl.eduumsl.edu These automated approaches can be applied to both solution-phase and solid-phase synthesis, the latter of which facilitates the creation of complex oligosaccharide libraries for screening purposes. umsl.eduresearchgate.net Such advancements are crucial for producing the quantities and purity of complex carbohydrates needed for biological and therapeutic studies. umsl.edu

The table below summarizes some of the innovative approaches in thioglycoside synthesis.

| Innovation Area | Description | Key Activators/Reagents | References |

| Novel Activators | Development of new metal-based and organosulfur reagents to promote efficient and stereoselective glycosylation. | Palladium(II) bromide, Copper(II) bromide, TfOH, S-Indolyl (SIn) derivatives | nih.govmdpi.comumsl.edu |

| Automated Synthesis | Implementation of HPLC-based automated platforms for high-throughput synthesis in both solution and solid phases. | HPLC equipment, TentaGel resin (for solid phase) | umsl.eduumsl.eduresearchgate.net |

| Odorless Reagents | Use of solid thiols with less offensive odors to improve the practicality of thioglycoside preparation. | 1-Adamantanethiol | researchgate.net |

| Solid-Phase Synthesis | Attachment of carbohydrate units to a resin support to allow for the stepwise, controlled growth of oligosaccharides. | Dimethylthiomethylsulfonium triflate | researchgate.net |

Discovery of Novel Biological Roles and Molecular Targets

While traditionally used as synthetic intermediates, the intrinsic biological activities of thioglycosides are a burgeoning area of research. Carbohydrates are deeply involved in critical biological processes, including immune defense, cell-to-cell communication, and cell growth, making their analogs potential therapeutic agents. umsl.eduumsl.edu

A significant emerging role for thioglycosides is as metabolic inhibitors of bacterial glycan biosynthesis. nih.gov The bacterial cell surface is coated in a carbohydrate-rich layer, the glycocalyx, which is essential for survival and pathogenicity. Thio-analogs of bacterial monosaccharides have been designed to disrupt the assembly of this protective layer. nih.gov These novel thioglycosides have been shown to alter glycan biosynthesis and reduce fitness in pathogenic bacteria without significantly affecting beneficial bacteria or mammalian cells. nih.gov This selectivity highlights their potential as a new class of antibiotics that could help expand our arsenal (B13267) against drug-resistant pathogens. nih.gov

Furthermore, research into the broader biological activities of mannoside derivatives provides a roadmap for future investigations into their thio-analogs. Derivatives of Methyl α-D-mannopyranoside have demonstrated promising antifungal and antibacterial properties. researchgate.netnih.gov The introduction of various acyl groups, such as cinnamoyl or bromobenzoyl moieties, can significantly enhance the antimicrobial effectiveness of the parent compound. nih.govresearchgate.net Given these findings, a key future direction is the synthesis and screening of a diverse library of Methyl 1-thio-α-D-mannopyranoside derivatives to identify novel antimicrobial and antiviral agents.

| Biological Role/Target | Organism/System | Mechanism of Action | References |

| Metabolic Inhibition | Pathogenic Bacteria (e.g., Staphylococcus aureus) | Disruption of glycan biosynthesis, altering the bacterial glycocalyx. | nih.gov |

| Antifungal Activity | Fungi (e.g., Aspergillus niger, Aspergillus flavus) | Inhibition of mycelial growth (observed in O-mannoside derivatives). | researchgate.netnih.gov |

| Antiviral Activity | Viruses (e.g., H5N1 Influenza A) | Potential binding to viral proteins (inferred from docking studies of O-mannoside derivatives). | nih.gov |

Integration of Advanced Analytical and Computational Methodologies